

1-Acetyl-6-aminoindoline CAS number 62368-29-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-6-aminoindoline

Cat. No.: B1266892

[Get Quote](#)

An In-Depth Technical Guide to **1-Acetyl-6-aminoindoline** (CAS: 62368-29-0)

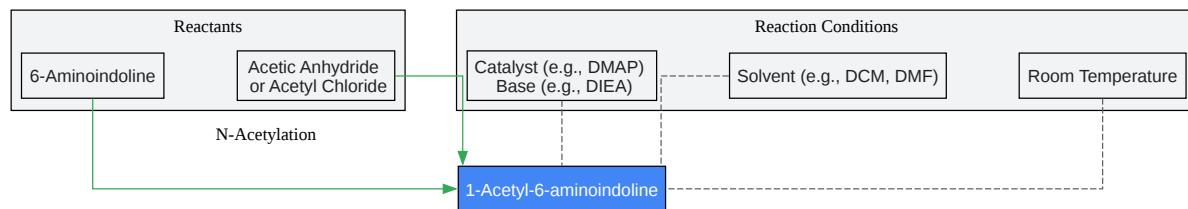
For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-aminoindoline is a versatile heterocyclic compound recognized for its utility as a key intermediate and building block in organic synthesis and medicinal chemistry.^[1] Its structure, featuring an acetyl group attached to an aminoindoline moiety, makes it a valuable precursor for the development of complex bioactive molecules and novel pharmaceuticals, particularly in research targeting neurological disorders.^[1] This document provides a comprehensive technical overview of **1-Acetyl-6-aminoindoline**, covering its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in various research and industrial fields, including pharmaceuticals and dye production.^[1]

Chemical and Physical Properties

1-Acetyl-6-aminoindoline is typically a pale yellow to brown solid powder under standard conditions.^{[1][2]} It is essential for researchers to be aware of its properties for proper handling, storage, and application in experimental settings.


Property	Data	Reference(s)
CAS Number	62368-29-0	[1] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1] [3] [5] [6]
Molecular Weight	176.22 g/mol	[1] [5] [6]
Melting Point	179-190 °C	[1] [2] [7]
Appearance	Pale yellow to brown solid/powder	[1] [2]
Synonyms	1-(6-amino-2,3-dihydro-indol-1-yl)-ethanone, 1-Acetyl-6-amino-2,3-dihydroindole, 1-Acetylindolin-6-amine	[1] [3] [7]
Storage Conditions	Store at 0-8 °C in a dry, sealed place	[1] [2] [5]

Synthesis and Experimental Protocols

The primary synthesis route to **1-Acetyl-6-aminoindoline** involves the N-acetylation of 6-aminoindoline. Acetylation is a fundamental reaction in organic synthesis used to introduce an acetyl group into a compound, often to act as a protecting group for amines.[\[8\]](#)[\[9\]](#)

General Acetylation Workflow

The diagram below illustrates the general chemical transformation for the synthesis of **1-Acetyl-6-aminoindoline**.

[Click to download full resolution via product page](#)

General synthesis workflow for **1-Acetyl-6-aminoindoline**.

Detailed Experimental Protocol: N-Acetylation of 6-Aminoindoline

This protocol is based on standard amine acylation methodologies described in the literature. [\[10\]](#)[\[11\]](#)

Objective: To synthesize **1-Acetyl-6-aminoindoline** by acetylating the free amine of the indoline ring.

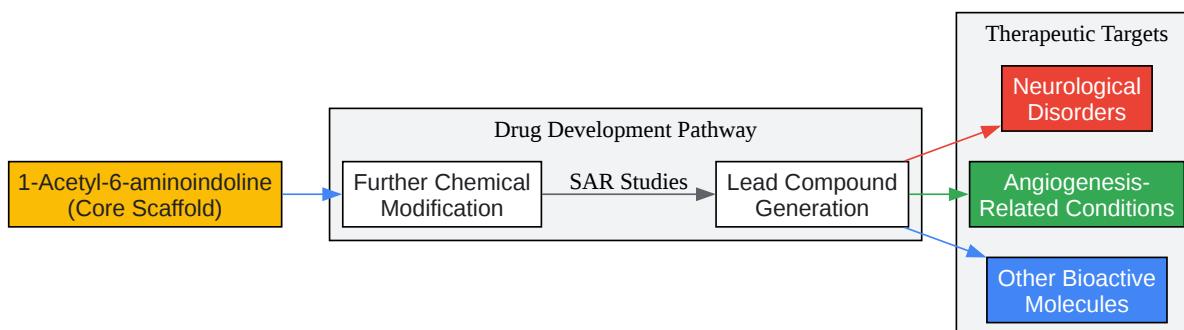
Materials:

- 6-Aminoindoline (starting material)
- Acetyl chloride or Acetic anhydride (acylating agent)[\[10\]](#)
- Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC) (solvent)[\[10\]](#)
- N,N-Diisopropylethylamine (DIEA) (non-nucleophilic base)[\[10\]](#)
- 4-Dimethylaminopyridine (DMAP) (catalyst)[\[10\]](#)
- Round-bottom flask

- Magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-aminoindoline in a suitable solvent (e.g., DCM).
- Addition of Base and Catalyst: Add 1.1 to 1.5 equivalents of DIEA and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution while stirring.
- Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the reaction mixture at room temperature.[\[10\]](#)
- Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography to yield pure **1-Acetyl-6-aminoindoline**.


Applications and Biological Relevance

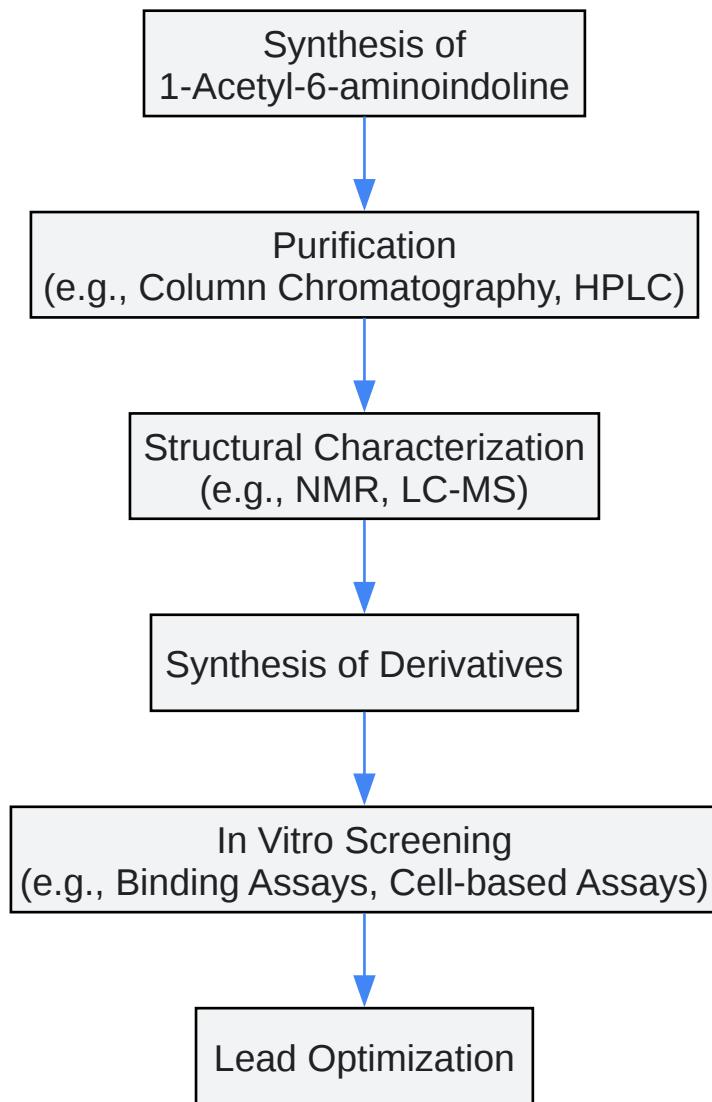
1-Acetyl-6-aminoindoline is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a secondary amine within the ring and a primary aromatic amine that is acetylated) allows for diverse chemical modifications.

Role as a Pharmaceutical Building Block

The compound serves as a versatile scaffold in drug discovery.[\[1\]](#) Its structure is a component of more complex molecules designed to interact with biological targets. The indoline core is

found in various bioactive compounds, and modifications at the 1-acetyl and 6-amino positions can be used to tune a molecule's pharmacological properties. It is particularly noted for its use in synthesizing compounds for neurological disorders.[1]

[Click to download full resolution via product page](#)


Role of **1-Acetyl-6-aminoindoline** in drug discovery.

Other Industrial Applications

- Dye and Pigment Production: The chromophoric properties of the aminoindoline structure make it a useful intermediate in the synthesis of stable and vibrant colorants for textiles and other materials.[1]
- Material Science: Its stability and reactivity are attractive for applications in the development of novel organic electronic materials.[1]

Standard Research Workflow

The utilization of **1-Acetyl-6-aminoindoline** in a research context, from synthesis to biological evaluation, follows a structured workflow.

[Click to download full resolution via product page](#)

Conceptual workflow for research and development.

Conclusion

1-Acetyl-6-aminoindoline (CAS 62368-29-0) is a compound of significant interest to the scientific community, particularly in medicinal chemistry and material science. Its well-defined properties and established synthesis protocols make it a reliable building block for creating complex molecular architectures.^[1] For professionals in drug development, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its applications in the dye industry further underscore its versatility.^[1] This guide provides the core technical information necessary for its effective and safe utilization in a laboratory and research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-ACETYL-6-AMINOINDOLINE CAS#: 62368-29-0 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. bocsci.com [bocsci.com]
- 5. CAS 62368-29-0 | 1-Acetyl-6-aminoindoline - Synblock [synblock.com]
- 6. scbt.com [scbt.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Acetylation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [1-Acetyl-6-aminoindoline CAS number 62368-29-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266892#1-acetyl-6-aminoindoline-cas-number-62368-29-0\]](https://www.benchchem.com/product/b1266892#1-acetyl-6-aminoindoline-cas-number-62368-29-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com